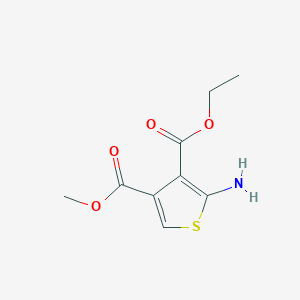

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate

Description

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate (CAS: 844502-63-2) is a substituted thiophene derivative featuring an amino group at position 2 and ethyl/methyl ester groups at positions 3 and 4, respectively. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 257.26 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of AZD-3965, a clinical candidate targeting cancer metabolism . The presence of both amino and ester functionalities renders it a versatile building block for further derivatization in medicinal chemistry.

Properties

IUPAC Name |

3-O-ethyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-3-14-9(12)6-5(8(11)13-2)4-15-7(6)10/h4H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPILDOOERAALDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679184 | |

| Record name | 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844502-63-2 | |

| Record name | 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate involves several steps. One common method includes the reaction of 2-aminothiophene-3,4-dicarboxylic acid with ethyl and methyl esters under specific conditions . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.25 . This compound is utilized in various research fields due to its unique thiophene structure .

Applications

This compound is a versatile compound with applications spanning pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry .

Pharmaceutical Development

- This compound is a building block in synthesizing pharmaceuticals, especially drugs targeting neurological disorders, because of its unique thiophene structure .

- 2-Aminothiophene derivatives, including this compound, are a promising class of glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulators (PAMs) .

Agricultural Chemistry

- It is used in formulating agrochemicals, improving the effectiveness of pesticides and herbicides, and helping to improve crop yields and pest resistance .

Material Science

- The compound is explored for its potential in creating conductive polymers for use in electronic devices, offering flexibility and conductivity advantages over traditional materials .

Biochemical Research

- Researchers use it in studies related to enzyme inhibition and receptor binding, providing insights into metabolic pathways and potential therapeutic targets .

Analytical Chemistry

- It is used as a standard in chromatographic techniques, helping in the accurate quantification of similar compounds in complex mixtures, which is crucial for quality control in various industries .

Synthesis of Condensed Heterocycles

- Substituted 2-aminothiophenes have found use in dye chemistry, modern drug design, biodiagnostics, electronic and optoelectronic devices, conductivity-based sensors, and self-assembled superstructures .

- They are unique for their simple synthesis, environmental stability, widespread possibility of functioning, good workability, and satisfactory solubility in both organic and aqueous media and serve as a synthetic entry to fused heterocycles .

Other potential applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Differences and Implications

Substituent Positioning and Reactivity

- Position 2 is sterically accessible, favoring interactions in enzyme-binding pockets .

- 257.26 g/mol for the target compound). This makes it suitable for synthesizing halogenated bioactive molecules .

Ester Group Effects

- Ethyl/methyl esters in the target compound balance lipophilicity and metabolic stability, while bulkier tert-butyl esters in 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate improve steric protection of reactive sites, enhancing stability in biological systems .

Core Heterocycle Variations

- The thiomorpholine core in 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate introduces a saturated six-membered ring with a sulfur atom, offering conformational rigidity distinct from the planar thiophene. This structural difference impacts pharmacokinetic properties, such as membrane permeability .

Biological Activity

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

- Chemical Formula : C₁₀H₁₃N₁O₄S

- Molecular Weight : 243.28 g/mol

- Appearance : White to yellow-orange powder or crystalline form

- Purity : ≥ 98% (GC) .

Synthesis

The compound can be synthesized through a one-pot condensation reaction involving elemental sulfur and ethylcyanoacetate in the presence of a catalyst, such as morpholine. The reaction typically yields products with purities ranging from 70% to 85% after recrystallization .

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. Notably, it has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 µM across different cancer types, including leukemia and cervical cancer .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 | 0.75 | Induces apoptosis via tubulin inhibition |

| HeLa | 0.70 | Cell cycle arrest at G2/M phase |

| K562 | 0.75 | Selective apoptosis in cancer cells |

The mechanism of action involves interaction with tubulin, leading to cell cycle arrest and apoptosis in a dose-dependent manner. Molecular docking studies indicate that the compound binds to the colchicine site on tubulin, inhibiting its polymerization .

Selectivity and Safety

One of the notable aspects of this compound is its selectivity for cancer cells over normal cells. Studies have shown that it does not induce cell death in normal human peripheral blood mononuclear cells, which suggests a favorable safety profile for potential therapeutic applications .

Case Studies

In a recent study focusing on derivatives of thiophene compounds, researchers found that modifications to the structure significantly impacted biological activity. For instance, substituting cyano groups with alkoxycarbonyl moieties reduced the antiproliferative activity by up to 18-fold against certain cancer cell lines . This highlights the importance of structural optimization in developing effective anticancer agents.

Q & A

Q. What are the established synthetic routes for 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate?

The compound can be synthesized via multicomponent reactions involving ethyl cyanoacetate, aldehydes, and sulfur sources under basic conditions. A Gewald-like reaction mechanism is typically employed, where cyclization of intermediates occurs in the presence of catalysts like morpholine or triethylamine. For example, analogous syntheses of diethyl 2-aminofuran dicarboxylates involve reacting ethyl 2-cyanoacetate with ketones under basic conditions, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Ethyl aroylacetates (e.g., 3a-3g derivatives) are common precursors for similar heterocycles, suggesting adaptable protocols for thiophene systems .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Use a 400 MHz Bruker Ultrashield™ spectrometer in CDCl₃ or DMSO-d₆. The ¹H NMR spectrum typically shows resonances for the ethyl group (δ 1.2–1.4 ppm, triplet) and methyl ester (δ 3.7–3.9 ppm, singlet). The aminothiophene proton appears as a broad singlet (δ 5.5–6.0 ppm) .

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch), 1700–1750 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .

- Mass spectrometry (MS) : A Finnigan Trace MS spectrometer can detect the molecular ion peak (e.g., [M+H]⁺ at m/z ~285 for analogous compounds) .

- X-ray crystallography : Resolve ambiguous structural features by comparing experimental data (e.g., bond lengths, angles) with models from Acta Crystallographica reports .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions often arise from overlapping NMR signals or ambiguous stereochemistry. Strategies include:

- Cross-validation : Combine ¹³C NMR DEPT experiments with HSQC to assign quaternary carbons and resolve overlapping signals .

- X-ray diffraction : Single-crystal analysis (e.g., using Bruker SMART APEX CCD detectors) provides unambiguous bond connectivity and confirms tautomeric forms .

- Elemental analysis : Verify purity (>95%) to rule out impurities skewing spectral data .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution. For example:

- Electrostatic potential maps identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.

- Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with kinetic stability .

- Compare computed NMR shifts (GIAO method) with experimental data to validate models .

Q. What mechanistic insights explain the cyclization step in its synthesis?

The cyclization likely proceeds via a thiolation-condensation pathway :

Knoevenagel condensation : Ethyl cyanoacetate reacts with a carbonyl to form an α,β-unsaturated intermediate.

Thiophene ring closure : Sulfur incorporation (e.g., via elemental S or Lawesson’s reagent) generates the thiophene core.

Amination : NH₂ group introduction via nucleophilic substitution or reductive amination .

Kinetic studies (e.g., monitoring by in-situ IR) and isotopic labeling (¹³C/¹⁵N) can validate intermediates .

Q. What safety protocols are essential when handling reactive intermediates in its synthesis?

- Hazard assessment : Use SDS data (e.g., Ambeed Inc. reports) to identify flammability (e.g., ethyl esters) or toxicity risks (e.g., nitrophenyl byproducts) .

- Engineering controls : Conduct reactions in fume hoods with blast shields, especially when using hexachloroethane or triphenylphosphine .

- Personal protective equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.